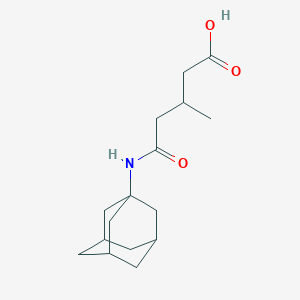
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine belongs to the class of drugs known as NMDA receptor antagonists and works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
Memantine works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid reduces the excitotoxicity and neuroinflammation that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to reduce the levels of amyloid beta, a protein that is involved in the formation of plaques in the brain of Alzheimer's patients. It also reduces the levels of tau protein, which is involved in the formation of neurofibrillary tangles. Memantine has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in Alzheimer's patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid in lab experiments include its well-established mechanism of action, its ability to regulate glutamate activity, and its potential therapeutic applications in neurological disorders. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.
Zukünftige Richtungen
Future research on 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid could focus on optimizing its synthesis and improving its bioavailability in the brain. It could also investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and epilepsy. Additionally, research could focus on developing more specific NMDA receptor antagonists that target different subtypes of the receptor to reduce the potential side effects of this compound.
Synthesemethoden
The synthesis of 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid involves the reaction of 1-adamantylamine with 3-methyl-5-oxo-pentanoic acid under acidic conditions. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Memantine has been widely studied for its therapeutic potential in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Memantine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
Molekularformel |
C16H25NO3 |
|---|---|
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
5-(1-adamantylamino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-10(3-15(19)20)2-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
QVJLTJZUADLGRZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)